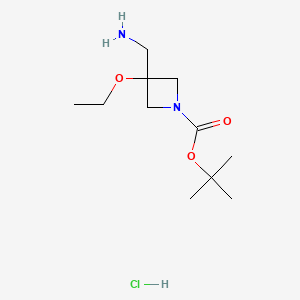
Tert-butyl3-(aminomethyl)-3-ethoxyazetidine-1-carboxylatehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl3-(aminomethyl)-3-ethoxyazetidine-1-carboxylatehydrochloride is a complex organic compound that features a tert-butyl group, an aminomethyl group, an ethoxy group, and an azetidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl3-(aminomethyl)-3-ethoxyazetidine-1-carboxylatehydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the azetidine ring through cyclization reactions. The tert-butyl group is often introduced via tert-butyl esters, while the aminomethyl and ethoxy groups are incorporated through nucleophilic substitution reactions. The final product is obtained as a hydrochloride salt to enhance its stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure the efficient production of the compound on a large scale.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl3-(aminomethyl)-3-ethoxyazetidine-1-carboxylatehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the aminomethyl or ethoxy groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted azetidine derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl3-(aminomethyl)-3-ethoxyazetidine-1-carboxylatehydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of Tert-butyl3-(aminomethyl)-3-ethoxyazetidine-1-carboxylatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl3-(aminomethyl)-3-ethoxyazetidine-1-carboxylate
- Tert-butyl3-(aminomethyl)-3-ethoxyazetidine-1-carboxylatehydrobromide
- Tert-butyl3-(aminomethyl)-3-ethoxyazetidine-1-carboxylatehydroiodide
Uniqueness
Tert-butyl3-(aminomethyl)-3-ethoxyazetidine-1-carboxylatehydrochloride is unique due to its specific combination of functional groups and its hydrochloride salt form, which enhances its stability and solubility. This makes it particularly useful in various applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C11H23ClN2O3 |
|---|---|
Peso molecular |
266.76 g/mol |
Nombre IUPAC |
tert-butyl 3-(aminomethyl)-3-ethoxyazetidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H22N2O3.ClH/c1-5-15-11(6-12)7-13(8-11)9(14)16-10(2,3)4;/h5-8,12H2,1-4H3;1H |
Clave InChI |
QCBSTDWKHRIKTC-UHFFFAOYSA-N |
SMILES canónico |
CCOC1(CN(C1)C(=O)OC(C)(C)C)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


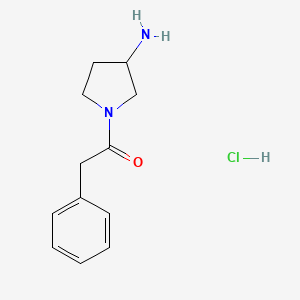
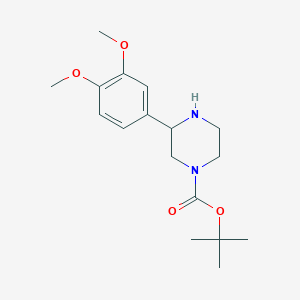
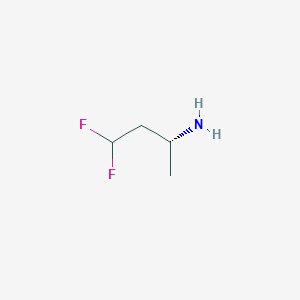
![O-[(2-Methoxy-3-pyridyl)methyl]hydroxylamine](/img/structure/B15320918.png)

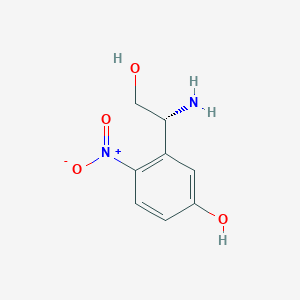
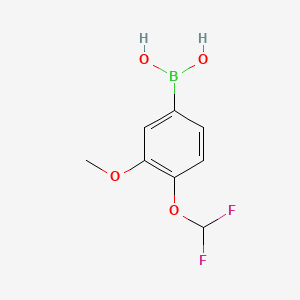
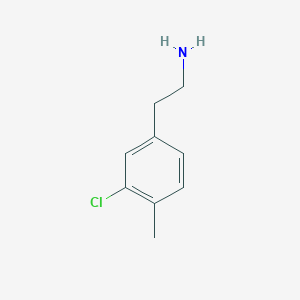
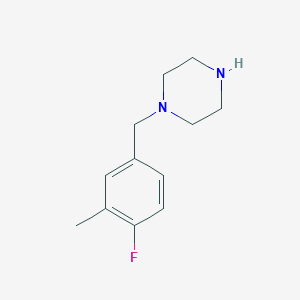
![rac-3-[(1R,2S)-2-fluorocyclopropyl]phenol](/img/structure/B15320963.png)
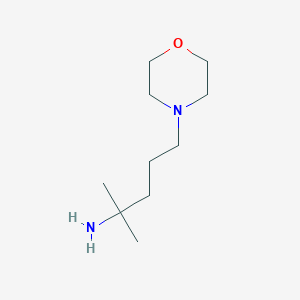
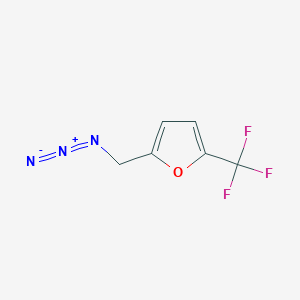
![Imidazo[1,2-a]pyridine-2-carboximidamide](/img/structure/B15320988.png)

